molecular formula NdCl3<br>Cl3Nd B8810423 Neodymium(III) chloride

Neodymium(III) chloride

Cat. No. B8810423
M. Wt: 250.60 g/mol
InChI Key: ATINCSYRHURBSP-UHFFFAOYSA-K
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Patent
US05248328

Procedure details

A solution of cobalt chloride having a gravity of 1.20 g/cm3 containing ammonium chloride was mixed while stirring with a solution of neodymium chloride and heated to 50° C. A stoichiometric equivalent quantity of sodium carbonate solution of 60° C. having a gravity of 1.05 g/cm3 was added to the mixed solution while stirring. The precipitates of cobalt carbonate and neodymium carbonate were obtained after reaction, filtrated in a vacuum filtrator to remove the mother liquid, washed by distilled water of 90° C. for 6 times, dried at 200° C., crushed and sieved by a 20 mesh sieve, reduced at 600° C. in hydrogen for 3 h, then crushed again and sieved by a 100 mesh sieve. The prepared cobalt powder contained 2.8% (wt.) neodymium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Cl-].[Nd+3:4].[Cl-].[Cl-].[C:7](=[O:10])([O-:9])[O-:8].[Na+].[Na+]>[Co](Cl)Cl>[C:7](=[O:8])([O-:10])[O-:9].[Nd+3:4].[C:7](=[O:8])([O-:10])[O-:9].[C:7](=[O:8])([O-:10])[O-:9].[Nd+3:4] |f:0.1,2.3.4.5,6.7.8,10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Nd+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was mixed
ADDITION
Type
ADDITION
Details
was added to the mixed solution
CUSTOM
Type
CUSTOM
Details
The precipitates of cobalt carbonate

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Nd+3].C([O-])([O-])=O.C([O-])([O-])=O.[Nd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.